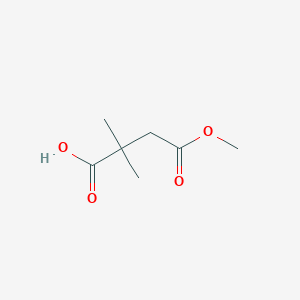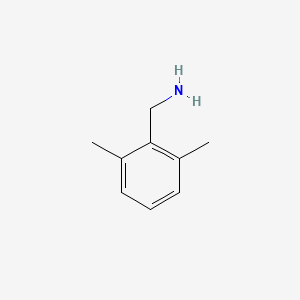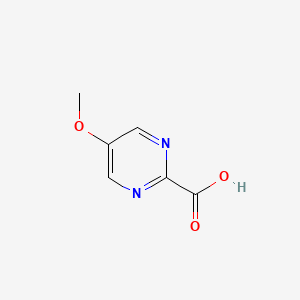
3-(4-Methylphenyl)propan-1-amine
Overview
Description
3-(4-Methylphenyl)propan-1-amine is an organic compound with the chemical formula C10H15N . It is a derivative of benzylamine compounds . It is a colorless liquid with a fragrance .
Molecular Structure Analysis
The molecular structure of 3-(4-Methylphenyl)propan-1-amine can be represented by the SMILES stringNCCCC1=CC=C(C)C=C1 . The InChI key for this compound is NUWCDHQYCLUEDS-UHFFFAOYSA-N . The molecular weight of this compound is 149.23 . Physical And Chemical Properties Analysis
3-(4-Methylphenyl)propan-1-amine is a colorless liquid with a fragrance . It has a certain solubility and can be dissolved in organic solvents, such as alcohols, ethers, and organic acids . Its boiling point is 239.219°C at 760 mmHg, and its flash point is 103.403°C .Scientific Research Applications
Structural Analysis and Computational Studies
Research has shown that compounds structurally related to 3-(4-Methylphenyl)propan-1-amine, such as cathinones, have been characterized through X-ray diffraction and computational studies to understand their molecular geometry, electronic spectra, and functional group behavior (Nycz, Małecki, Zawiazalec, & Paździorek, 2011). These studies contribute to a deeper understanding of the molecular properties of similar amine compounds.
Synthesis and Industrial Applications
Tertiary amines, including those similar to 3-(4-Methylphenyl)propan-1-amine, have been synthesized and studied for their potential as corrosion inhibitors on carbon steel, indicating their importance in industrial applications to protect metals from corrosion (Gao, Liang, & Wang, 2007). This research highlights the compound's utility in creating more durable materials and equipment.
Metabolic Studies
The metabolism and detectability of 4-Methyl-amphetamine and its isomers, including 1-(4-Methylphenyl)propane-2-amine, have been extensively studied, revealing the pathways and enzymatic interactions involved in the metabolism of these compounds. Such studies are crucial for drug testing and forensic toxicology, offering insights into the detection and differentiation of similar substances (Welter, Meyer, Kavanagh, & Maurer, 2014).
Catalytic Applications
The utility of 3-(4-Methylphenyl)propan-1-amine in catalysis has been explored through the development of efficient catalyst systems for the amination of aryl chlorides, bromides, and triflates. These catalysts are pivotal in organic synthesis, facilitating the creation of complex molecules for pharmaceuticals and materials science (Wolfe, Tomori, Sadighi, Yin, & Buchwald, 2000).
Biobased Amines and Environmental Sustainability
The synthesis and application of biobased amines, representing an eco-friendly alternative to conventional amines, have been researched to reduce environmental impact. These studies emphasize the importance of sustainable chemistry and the potential of biobased compounds in replacing traditional, petrochemically derived amines in industrial applications (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).
properties
IUPAC Name |
3-(4-methylphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7H,2-3,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWCDHQYCLUEDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502712 | |
| Record name | 3-(4-Methylphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)propan-1-amine | |
CAS RN |
54930-39-1 | |
| Record name | 3-(4-Methylphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


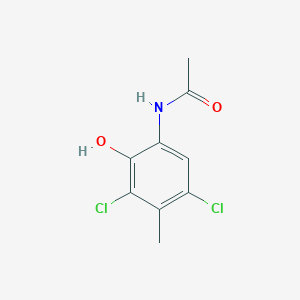
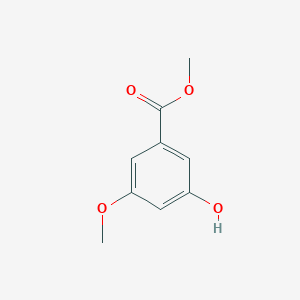
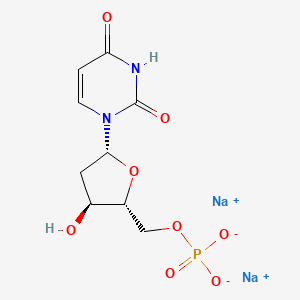
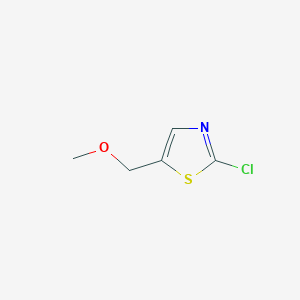
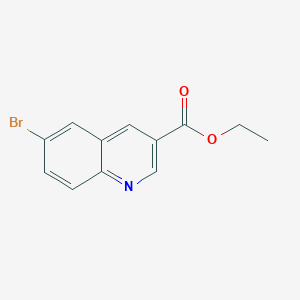
![Dibenzo[b,d]furan-2-ylboronic acid](/img/structure/B1590063.png)

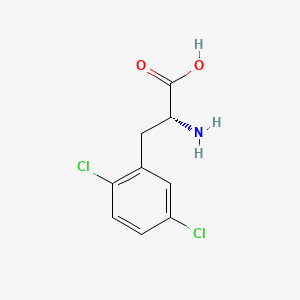
![3-[(4-Aminobutyl)amino]propanenitrile](/img/structure/B1590066.png)


